1-[(2,5-dichlorophenyl)methyl]-7-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3,4-dihydro-2H-pyrido[2,3-b]pyrazine
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Overview
Description
It is recognized for its role as a novel inhibitor of the anaplastic lymphoma receptor tyrosine kinase (ALK), which is a significant target in cancer therapy . The compound’s structure includes a pyrido[2,3-b]pyrazine core, which is functionalized with various substituents to enhance its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID20483621C5g involves multiple steps, starting with the preparation of the pyrido[2,3-b]pyrazine core. This core is then functionalized with different substituents through a series of reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions . The reaction conditions typically involve the use of organic solvents such as dimethylformamide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of PMID20483621C5g would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
PMID20483621C5g undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
PMID20483621C5g has several scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID20483621C5g involves the inhibition of the anaplastic lymphoma receptor tyrosine kinase (ALK). This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways . The molecular targets and pathways involved include the ALK signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID20483621C5g include other ALK inhibitors such as crizotinib, ceritinib, and alectinib . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
PMID20483621C5g is unique due to its specific structural features, such as the pyrido[2,3-b]pyrazine core and the particular substituents that enhance its selectivity and potency as an ALK inhibitor . This uniqueness makes it a valuable tool for studying ALK-related biology and developing new therapeutic agents .
Properties
Molecular Formula |
C24H26Cl2N6 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]-7-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3,4-dihydro-2H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C24H26Cl2N6/c1-30-8-10-31(11-9-30)23-5-2-17(14-28-23)18-13-22-24(29-15-18)27-6-7-32(22)16-19-12-20(25)3-4-21(19)26/h2-5,12-15H,6-11,16H2,1H3,(H,27,29) |
InChI Key |
CSYSNPSPLOLFFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C3=CC4=C(NCCN4CC5=C(C=CC(=C5)Cl)Cl)N=C3 |
Origin of Product |
United States |
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